REACTION_CXSMILES
|
[Br-].C([O:5][CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[CH2:18][N:17](CC2C=CC=CC=2)[C:16]2[C:15](=[O:26])[NH2+:14][C:13]([NH:27]C(=O)C)=[N:12][C:11]1=2)(=O)C>[Pd].CO>[OH:5][CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[CH:18]=[N:17][C:16]2[C:15](=[O:26])[NH:14][C:13]([NH2:27])=[N:12][C:11]1=2 |f:0.1|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (confirmed by HPLC)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, water (130 ml) and 25% NaOH (45.2 g) were added to the residue
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCN1C=2N=C(NC(C2N=C1)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 93.4% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |